REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[S:10]([NH2:13])(=[O:12])=[O:11])=[N+]=[N-].[BH4-].[Na+]>CO>[NH2:1][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[S:10]([NH2:13])(=[O:12])=[O:11] |f:1.2|
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Name
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4-Azido-pyridine-3-sulfonic acid amide
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Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C=NC=C1)S(=O)(=O)N
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.712 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
to stir at 25° C. for 25 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo to a thick yellow sludge
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Type
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DISSOLUTION
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Details
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The residue was dissolved in a mixture of ethyl acetate (200 mL) and saturated aqueous ammonium chloride solution (200 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was back extracted with ethyl acetate (6×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |